molecular formula C6H6F4O B12557552 3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene CAS No. 185247-74-9

3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene

Cat. No.: B12557552
CAS No.: 185247-74-9
M. Wt: 170.10 g/mol
InChI Key: MIYXUFUUSWMMQO-UHFFFAOYSA-N
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Description

3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene is a chemical compound characterized by the presence of multiple fluorine atoms and an ether linkage

Preparation Methods

The synthesis of 3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene typically involves the reaction of 3,3-difluoroprop-2-en-1-ol with 1,1-difluoroprop-1-ene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for investigating biological processes.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the specific context .

Comparison with Similar Compounds

3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene can be compared with other similar compounds, such as:

    3,3-Difluoroprop-2-en-1-yl methyl ether: This compound has a similar structure but lacks the additional fluorine atoms on the propene moiety.

    1,1,1-Trifluoroprop-2-en-1-yl ether: This compound contains an additional fluorine atom, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the ether linkage, which confer distinct chemical and physical properties .

Properties

CAS No.

185247-74-9

Molecular Formula

C6H6F4O

Molecular Weight

170.10 g/mol

IUPAC Name

3-(3,3-difluoroprop-2-enoxy)-1,1-difluoroprop-1-ene

InChI

InChI=1S/C6H6F4O/c7-5(8)1-3-11-4-2-6(9)10/h1-2H,3-4H2

InChI Key

MIYXUFUUSWMMQO-UHFFFAOYSA-N

Canonical SMILES

C(C=C(F)F)OCC=C(F)F

Origin of Product

United States

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